(S)-1-(1H-pyrazol-4-yl)ethan-1-amine
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Overview
Description
(1S)-1-(1H-pyrazol-4-yl)ethan-1-amine is an organic compound that features a pyrazole ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethanamine Group: The pyrazole ring is then functionalized with an ethanamine group through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.
Industry: It may be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-pyrazol-4-yl)ethan-1-amine: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This can influence its reactivity, binding affinity, and overall utility in various applications.
Properties
Molecular Formula |
C5H9N3 |
---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
(1S)-1-(1H-pyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
RPDQDVLOUJVEEX-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CNN=C1)N |
Canonical SMILES |
CC(C1=CNN=C1)N |
Origin of Product |
United States |
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